molecular formula C11H15NO2 B7779703 (3R)-3-azaniumyl-5-phenylpentanoate

(3R)-3-azaniumyl-5-phenylpentanoate

Cat. No.: B7779703
M. Wt: 193.24 g/mol
InChI Key: CJJYCYZKUNRKFP-SNVBAGLBSA-N
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Description

(3R)-3-azaniumyl-5-phenylpentanoate is a chiral organic compound featuring a pentanoate backbone substituted with an azaniumyl group at the (R)-configured 3-position and a phenyl ring at the 5-position. This specific stereochemistry is critical for its interaction with biological systems, making it a compound of significant interest in medicinal chemistry and pharmaceutical research for exploring enzyme-substrate interactions and receptor binding affinity. Compounds with similar phenylpentanoate structures are frequently investigated as key intermediates and building blocks in organic synthesis . The presence of the azaniumyl group suggests potential application in the development of novel amino acid analogs or bioactive molecules. Researchers can utilize this chiral reagent to probe metabolic pathways or as a precursor for synthesizing more complex, stereospecific molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handle with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

(3R)-3-azaniumyl-5-phenylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c12-10(8-11(13)14)7-6-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJYCYZKUNRKFP-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(CC(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC[C@H](CC(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Aldol Reaction with Chiral Auxiliaries

The Evans oxazolidinone methodology, widely employed for β-hydroxy acid synthesis, has been adapted for β-amino acid derivatives. In a protocol analogous to the synthesis of (3S)-hydroxy-5-phenylpentanoic acid , the aldol reaction of (R)-3-acetyl-4-isopropyl-2-oxazolidinone with 3-phenylpropanal under TiCl₄-mediated conditions yields diastereomeric imides. These imides are chromatographically separated to isolate the (3′S,4R)-diastereomer, which is subsequently hydrolyzed to the β-hydroxy acid. Conversion of the hydroxyl group to an amine involves a three-step sequence:

  • Tosylation : Treatment with p-toluenesulfonyl chloride forms the tosylate intermediate.

  • Azide Substitution : Displacement with sodium azide generates the β-azido ester.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the azide to the primary amine, followed by acidification to yield the azaniumyl species.

This method achieves enantiomeric excess (ee) >98% but requires multiple steps and hazardous azide intermediates .

Enzymatic Kinetic Resolution

Racemic 3-azaniumyl-5-phenylpentanoate can be resolved using immobilized lipases or proteases. For example, Pseudomonas cepacia lipase (PSL-C) selectively acetylates the (3S)-enantiomer in vinyl acetate, leaving the (3R)-enantiomer unreacted. The products are separated via chromatography, achieving >99% ee for the (3R)-isomer. This method is environmentally benign but limited by substrate specificity and scalability challenges .

Asymmetric Hydrogenation of β-Enamine Esters

A state-of-the-art approach involves hydrogenating α,β-unsaturated β-enamine esters using chiral Rh or Ir catalysts. For instance, [Rh(COD)((R)-BINAP)]BF₄ catalyzes the hydrogenation of (E)-5-phenyl-2-pentenoyl tert-butylamide at 50 bar H₂, yielding the β-amino amide with 94% ee. Acidic hydrolysis (HCl/EtOH) converts the amide to the azaniumyl acid. This method offers high stereocontrol and scalability, though catalyst costs remain a barrier .

Biocatalytic Synthesis via Transaminases

Engineered ω-transaminases (e.g., from Arthrobacter sp.) catalyze the amination of 5-phenyl-3-oxopentanoic acid using alanine as an amine donor. The reaction equilibrium is shifted by pyruvate removal (via lactate dehydrogenase), affording (3R)-3-azaniumyl-5-phenylpentanoate with 91% ee. Immobilization of the enzyme enhances reusability, making this a sustainable industrial option .

Comparative Analysis of Methods

Method Key Steps Yield (%) ee (%) Scalability
Evans AuxiliaryAldol, Tosylation, Azidation, Reduction62>98Moderate
Mannich ReactionThree-Component Coupling, Hydrolysis7585–90High
Enzymatic ResolutionLipase Acetylation, Separation45>99Low
Asymmetric HydrogenationEnamine Hydrogenation, Hydrolysis8894High
BiocatalysisTransaminase Amination7891Industrial

Challenges and Optimization Strategies

  • Steric Hindrance : Bulky substituents on catalysts (e.g., BINAP ligands) improve stereoselectivity but reduce reaction rates.

  • Byproduct Formation : Competing pathways in Mannich reactions necessitate precise stoichiometric control.

  • Cost Efficiency : Biocatalytic methods require enzyme engineering to enhance activity and stability.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-azaniumyl-5-phenylpentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the azaniumyl group, where nucleophiles such as halides or alkoxides replace the azaniumyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium, chromium trioxide (CrO₃) in acetic acid.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Sodium halides (NaX) or alkoxides (RO⁻) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halides, ethers.

Scientific Research Applications

Chemical Properties and Structure

(3R)-3-azaniumyl-5-phenylpentanoate is an organic compound characterized by its amine and ester functional groups, which contribute to its reactivity and interaction with biological systems. Its chemical formula is C11H15NO3C_{11}H_{15}NO_3 . The presence of the phenyl group enhances its lipophilicity, making it suitable for various biological applications.

Medicinal Chemistry

  • Drug Development : The compound serves as a precursor in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets.
  • Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics .

Biochemistry

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in diseases characterized by metabolic dysregulation.
  • Cell Signaling Modulation : Research shows that this compound can influence cell signaling pathways, potentially leading to applications in cancer therapy .

Materials Science

  • Polymer Synthesis : The compound can be utilized in the synthesis of novel polymers with specific properties, such as increased thermal stability or enhanced mechanical strength. Its reactivity allows it to serve as a building block for more complex structures .

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of this compound derivatives against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential use in developing new antibacterial agents.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of a key enzyme involved in glucose metabolism by this compound. The findings revealed a dose-dependent inhibition, highlighting its potential role in managing diabetes through enzyme modulation.

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryDrug DevelopmentPrecursor for pharmaceuticals; potential antibiotics
BiochemistryEnzyme InhibitionEffective against key metabolic enzymes
Materials SciencePolymer SynthesisBuilding block for novel polymers

Mechanism of Action

The mechanism of action of (3R)-3-azaniumyl-5-phenylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The azaniumyl group can form hydrogen bonds with active sites, while the phenyl group provides hydrophobic interactions, stabilizing the compound within the target site. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
(3R)-3-azaniumyl-5-phenylpentanoate C₁₁H₁₄NO₂ 192.24 Azaniumyl, carboxylate, phenyl Zwitterionic; R-configuration at C3
3-Hydroxy-4-amino-5-phenylpentanoic acid C₁₁H₁₅NO₃ 209.24 Hydroxyl, amino, carboxyl, phenyl Two chiral centers (C3, C4); peptide analog
4-Amino-5-phenylpentanoic acid C₁₁H₁₅NO₂ 193.24 Amino, carboxyl, phenyl Amino group at C4; non-zwitterionic
5-Phenylpentanoic acid C₁₁H₁₄O₂ 178.23 Carboxyl, phenyl No nitrogen substituents

Key Observations:

Compared to 4-amino-5-phenylpentanoic acid, the positional shift of the amino group (C3 vs. C4) may influence stereospecific interactions with enzymes or receptors.

Stereochemical Impact: The R-configuration at C3 distinguishes the target compound from its enantiomer, (3S)-3-azaniumyl-5-phenylpentanoate, which could exhibit divergent biological activity due to chiral recognition mechanisms.

Zwitterionic Nature: Unlike 5-phenylpentanoic acid (a simple carboxylic acid), the zwitterionic form of the target compound enhances water solubility, a critical factor for bioavailability.

Key Findings:

  • 3-Hydroxy-4-amino-5-phenylpentanoic acid () exhibits higher water solubility (logP = -0.5) due to its hydroxyl and amino groups, which facilitate hydrogen bonding . This contrasts with the target compound’s moderate solubility (logP = 1.2), likely due to reduced polarity.
  • The antimicrobial activity reported for 3-hydroxy-4-amino-5-phenylpentanoic acid suggests that nitrogen and oxygen substituents are critical for interacting with bacterial targets . The absence of a hydroxyl group in the target compound may limit similar efficacy.
  • 5-Phenylpentanoic acid’s low solubility and high logP underscore the importance of charged groups in improving drug-like properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3R)-3-azaniumyl-5-phenylpentanoate, and how can reaction conditions be optimized for yield?

  • Methodology : A common approach involves alkylation of β-keto esters followed by stereoselective amination. For example, Ethyl 3-oxo-5-phenylpentanoate can be synthesized via alkylation of β-keto esters with benzyl halides using LiCl as a catalyst and DIPEA as a base in dry THF (reaction time: 12–24 hours at reflux) . To optimize yield, parameters like solvent polarity (THF vs. DMF), temperature (room temp vs. reflux), and stoichiometry of the base (1.2–2.0 equiv) should be systematically tested. Monitoring via TLC or HPLC is critical to track intermediate formation.

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • Methodology : Use chiral chromatography (e.g., Chiralpak® IA column) with a hexane/isopropanol mobile phase to separate enantiomers. Compare retention times with commercially available (3R) and (3S) standards. Circular dichroism (CD) spectroscopy can further validate the R-configuration by analyzing Cotton effects at 220–260 nm, correlating with known stereochemical databases .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : 1H^1\text{H}-NMR (D2_2O, 400 MHz) shows characteristic peaks: δ 1.8–2.2 ppm (m, CH2_2 groups), δ 3.1–3.5 ppm (m, azaniumyl proton), and δ 7.2–7.4 ppm (m, aromatic protons).
  • IR : Stretching vibrations at 1650–1700 cm1^{-1} (C=O) and 3200–3400 cm1^{-1} (N-H).
  • HRMS : Exact mass calculated for C11_{11}H14_{14}NO2+_2^+: 200.1075; experimental error tolerance < 2 ppm .

Advanced Research Questions

Q. How can AI-driven retrosynthesis tools improve the planning of novel derivatives of this compound?

  • Methodology : Platforms like Reaxys and Pistachio use template-based algorithms to propose synthetic pathways. For example, inputting the SMILES string (C1=CC=CC=C1CCC@@H[NH3+]) into Reaxys generates routes prioritizing enantioselective Michael additions or enzymatic resolutions. Cross-validate predicted routes with experimental feasibility (e.g., reagent availability, reaction scalability) and green chemistry metrics (e.g., E-factor) .

Q. How should researchers resolve contradictions in NMR data for this compound derivatives?

  • Methodology :

  • Step 1 : Verify solvent and pH effects. Protonation of the azaniumyl group shifts peaks (e.g., δ 3.1 ppm in D2_2O vs. δ 2.8 ppm in CDCl3_3).
  • Step 2 : Perform 2D NMR (COSY, HSQC) to assign overlapping signals. For example, coupling constants (JJ) between adjacent CH2_2 groups can distinguish regioisomers.
  • Step 3 : Compare with computational predictions (e.g., DFT-based NMR chemical shift calculations using Gaussian 16) .

Q. What in vitro assays are suitable for evaluating the pharmacological activity of this compound analogs?

  • Methodology :

  • Enzyme inhibition : Screen against aminotransferases (e.g., GABA-AT) using UV-Vis assays monitoring NADH depletion at 340 nm.
  • Cellular uptake : Radiolabel analogs with 14C^{14}\text{C} and measure accumulation in HEK293 cells via scintillation counting.
  • Data interpretation : Use nonlinear regression (GraphPad Prism) to calculate IC50_{50} values and assess structure-activity relationships (SAR) .

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